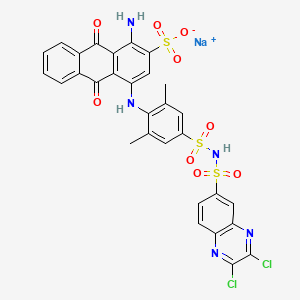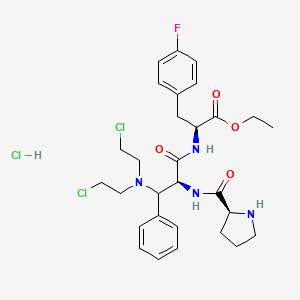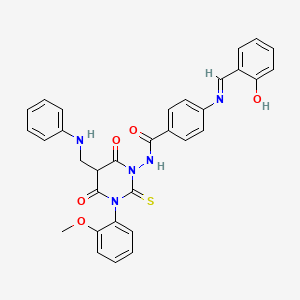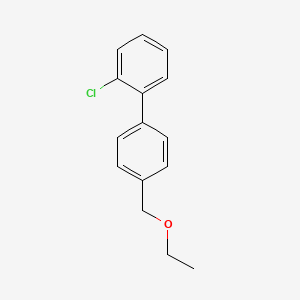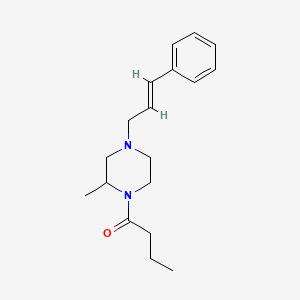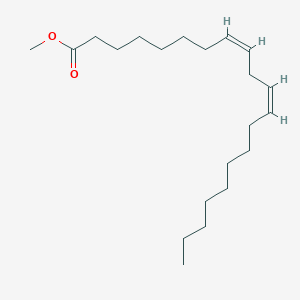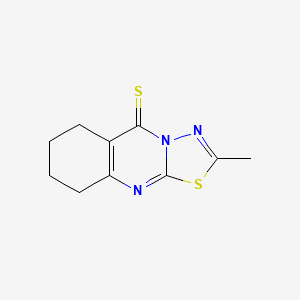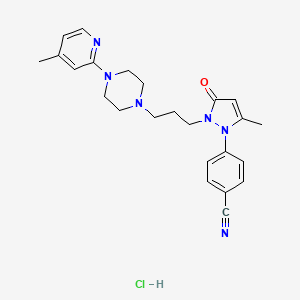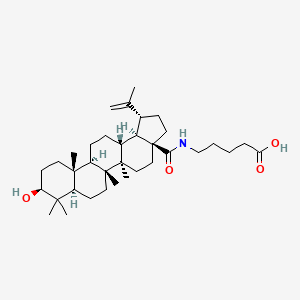
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-5-aminopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-5-aminopentanoic acid is a complex organic compound that belongs to the class of pentacyclic triterpenoids This compound is derived from lupane, a naturally occurring triterpene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3beta-Hydroxylup-20(29)-en-28-oyl)-5-aminopentanoic acid typically involves multiple steps starting from lupane. The key steps include:
Oxidation: Lupane is oxidized to form 3beta-hydroxylup-20(29)-en-28-oic acid.
Amidation: The carboxylic acid group of 3beta-hydroxylup-20(29)-en-28-oic acid is then reacted with 5-aminopentanoic acid to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of catalysts and specific reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-5-aminopentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can yield alcohols.
Scientific Research Applications
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound has shown potential as a bioactive agent with anti-inflammatory and anticancer properties.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating various diseases.
Industry: It can be used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3beta-Hydroxylup-20(29)-en-28-oyl)-5-aminopentanoic acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the proliferation and migration of certain cancer cells by interfering with cellular signaling pathways. The compound may also exert anti-inflammatory effects by modulating the activity of enzymes and cytokines involved in the inflammatory response.
Comparison with Similar Compounds
Similar Compounds
Betulinic Acid: Another pentacyclic triterpenoid with similar biological activities.
Ursolic Acid: Known for its anti-inflammatory and anticancer properties.
Oleanolic Acid: A triterpenoid with hepatoprotective and anti-inflammatory effects.
Uniqueness
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-5-aminopentanoic acid is unique due to its specific structure, which combines the lupane skeleton with an amino acid moiety
Properties
CAS No. |
150840-26-9 |
|---|---|
Molecular Formula |
C35H57NO4 |
Molecular Weight |
555.8 g/mol |
IUPAC Name |
5-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C35H57NO4/c1-22(2)23-13-18-35(30(40)36-21-9-8-10-28(38)39)20-19-33(6)24(29(23)35)11-12-26-32(5)16-15-27(37)31(3,4)25(32)14-17-34(26,33)7/h23-27,29,37H,1,8-21H2,2-7H3,(H,36,40)(H,38,39)/t23-,24+,25-,26+,27-,29+,32-,33+,34+,35-/m0/s1 |
InChI Key |
MLIIQDHFRLLINI-SPODLQDHSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCC(=O)O |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


